molecular formula C21H19F3N2O4S2 B3008699 3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde CAS No. 866867-46-1

3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde

Cat. No. B3008699
CAS RN: 866867-46-1
M. Wt: 484.51
InChI Key: FRLRWBRFBBDZQJ-UHFFFAOYSA-N
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Description

3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C21H19F3N2O4S2 and its molecular weight is 484.51. The purity is usually 95%.
BenchChem offers high-quality 3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis and characterization of various derivatives and complexes. For instance, it is involved in the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, which were further characterized by IR, 1HNMR, 13C-NMR, and Mass analysis. This process contributes to a deeper understanding of the molecular structure and properties of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Catalytic Applications

  • A related compound, (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol (H2L), has been used to create a catalyst, [MoO2L(EtOH)]/Y, for the oxidation of primary alcohols and hydrocarbons. This showcases the potential use of such compounds in catalytic applications, particularly in oxidation reactions (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activities

  • Various derivatives synthesized from the base compound have exhibited antimicrobial activities. For instance, imino-4-methoxyphenol thiazole derived Schiff bases showed moderate activity against certain bacteria and fungi, highlighting the potential pharmaceutical application of these compounds (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Molecular Studies

  • In-depth molecular studies using ab initio and DFT methods have been conducted on related compounds like 2-(4-methoxyphenyl)benzo[d]thiazole. These studies provide valuable insights into the electronic properties and vibrational frequencies, which are crucial for understanding the chemical behavior of these compounds (Arslan & Algül, 2007).

properties

IUPAC Name

3-[[N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3-(trifluoromethyl)anilino]methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4S2/c1-30-18-6-5-13(10-27)7-14(18)9-26(16-4-2-3-15(8-16)21(22,23)24)20-25-17-11-32(28,29)12-19(17)31-20/h2-8,10,17,19H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLRWBRFBBDZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN(C2=CC=CC(=C2)C(F)(F)F)C3=NC4CS(=O)(=O)CC4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde

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